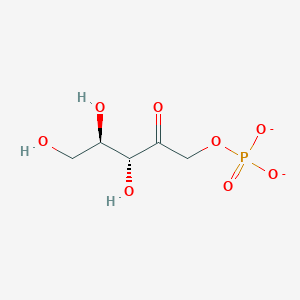
D-ribulose 1-phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-ribulose 1-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of D-ribulose 5-phosphate. Major structute at pH 7.3. It is a conjugate base of a D-ribulose 1-phosphate.
Applications De Recherche Scientifique
Biochemical Pathways
D-ribulose 1-phosphate(2-) plays a critical role in the metabolism of pentoses, which are five-carbon sugars. It acts as an intermediate in several biochemical pathways:
- Pentose Phosphate Pathway : D-ribulose 1-phosphate(2-) is involved in the non-oxidative phase of the pentose phosphate pathway, where it can be converted into ribulose-5-phosphate. This conversion is crucial for nucleotide synthesis and cellular respiration .
- Photosynthesis : In plants, D-ribulose 1-phosphate(2-) is a substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the enzyme responsible for carbon fixation during photosynthesis. The regulation of Rubisco activity is influenced by various phosphorylated intermediates, including D-ribulose 1-phosphate(2-), which can act as an inhibitor under certain conditions .
Enzymatic Functions
The compound also serves as a substrate for several enzymes:
- Thymidine Phosphorylase : D-ribulose 1-phosphate(2-) is produced during the phosphorolysis of thymidine by thymidine phosphorylase, an enzyme that has implications in cancer research due to its role in angiogenesis and tumor progression .
- Dehydrogenases : Enzymatic pathways involving D-ribulose 1-phosphate(2-) include its conversion into other sugar phosphates via dehydrogenases, which are vital for energy production and metabolic regulation in both prokaryotic and eukaryotic organisms .
Therapeutic Potential
Research indicates that D-ribulose 1-phosphate(2-) may have therapeutic applications:
- Antiplatelet Activity : Studies have shown that D-ribulose 1-phosphate(2-) can enhance platelet aggregation and activation when introduced exogenously. This property could be explored for developing treatments related to blood clotting disorders .
- Cancer Treatment : Given its involvement in thymidine metabolism and angiogenesis, targeting pathways associated with D-ribulose 1-phosphate(2-) may offer new avenues for cancer therapy, especially in tumors overexpressing thymidine phosphorylase .
Case Studies
Propriétés
Formule moléculaire |
C5H9O8P-2 |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/p-2/t3-,5-/m1/s1 |
Clé InChI |
NBOCCPQHBPGYCX-NQXXGFSBSA-L |
SMILES isomérique |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O |
SMILES canonique |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















